molecular formula C16H14ClN5O3S3 B11400966 5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11400966
M. Wt: 456.0 g/mol
InChI Key: RYNFJRZEXJNYGP-UHFFFAOYSA-N
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Description

5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine ring substituted with various functional groups, including a methanesulfonyl group, a thiadiazole ring, and a chlorinated aromatic ring

Preparation Methods

The synthesis of 5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with chlorinated aromatic compounds under acidic conditions.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE include:

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar chlorinated aromatic ring and sulfonamide group.

    4-Chloro-2-methanesulfonylpyrimidine: This compound has a similar pyrimidine ring with a methanesulfonyl group.

    N-(5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide: This compound shares the thiadiazole and pyrimidine rings but lacks the chlorinated aromatic ring.

The uniqueness of 5-CHLORO-2-METHANESULFONYL-N-(5-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H14ClN5O3S3

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O3S3/c1-9-4-3-5-10(6-9)8-26-16-22-21-14(27-16)20-13(23)12-11(17)7-18-15(19-12)28(2,24)25/h3-7H,8H2,1-2H3,(H,20,21,23)

InChI Key

RYNFJRZEXJNYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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